Cas no 81840-15-5 (Vesnarinone)

Vesnarinone structure
Vesnarinone structure
Nome do Produto:Vesnarinone
N.o CAS:81840-15-5
MF:C22H25N3O4
MW:395.451605558395
CID:93764
PubChem ID:5663

Vesnarinone Propriedades químicas e físicas

Nomes e Identificadores

    • Vesnarinone
    • 1-(3,4-dimethoxybenzoyl)-4-(1,2,3,4-tetrahydro-2-oxo-6-quinolinyl)-Piperazine
    • Arkin
    • Pieranometazine
    • 6-(4-(3,4-dimethoxybenzoyl)piperazin-1-yl)-3,4-dihydroquinolin-2(1H)-one
    • 6-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-3,4-dihydro-1H-quinolin-2-one
    • 3,4-dihydro-6-[4-(3,4-dimethoxybenzoyl)-1-piperazinyl]-2(1H)-quinoline
    • 6-[4-(3,4-dimethoxy-benzoyl)-1-piperazinyl]-3,4-dihydrocarbostyril
    • Arkin-Z
    • DRG-0210
    • OPC8212
    • OPC-8212
    • Piteranometozine
    • Vesnarinona [Spanish]
    • Vesnarinonum [Latin]
    • 6-[4-(3,4-Dimethoxybenzoyl)-1-piperazinyl]-3,4-dihydro-2(1H)-quinolinone
    • OPC 8212
    • VESNARINONE [MI]
    • UNII-5COW40EV8M
    • Vesnarinone (JAN/USAN/INN)
    • BENZYL2-ACETAMIDO-4,6-O-BENZYLIDENE-2-DEOXY-ALPHA-D-GLUCOPYRANOSIDE
    • SCHEMBL50993
    • 3,4-Dihydro-6-[4-(3,4-dimethoxybenzoyl)-1-piperazinyl]-2-(1H)-quinolinone
    • OPC 8212;OPC-8212;OPC8212
    • CCRIS 1451
    • 1-(3,4-Dimethoxybenzoyl)-4-(1,2,3,4-tetrahydro-2-oxo-6-quinolinyl)piperazine
    • CHEBI:31237
    • NCGC00510509-02
    • Arkin Z
    • VESNARINONE [MART.]
    • Vesnarinonum
    • VESNARINONE [JAN]
    • 6-(4-(3,4-Dimethoxybenzoyl)-1-piperazinyl)-3,4-dihydro-2(1H)-
    • A857063
    • 6-{4-[(3,4-dimethoxyphenyl)carbonyl]piperazin-1-yl}-1,2,3,4-tetrahydroquinolin-2-one
    • 5-{3-[3-(2-Chloro-4-fluorophenoxy)-1-azetidinyl]-5-(methoxymethyl)-4H-1,2,4-triazol-4-yl}-2-methoxypyridine
    • Vesnarinone(OPC8212)
    • BRN 5644229
    • BDBM50016980
    • HY-15297
    • MS-26657
    • Q7923264
    • VESNARINONE [USAN]
    • MFCD00867124
    • Piperazine, 1-(3,4-dimethoxybenzoyl)-4-(1,2,3,4-tetrahydro-2-oxo-6-quinolinyl)-
    • VESNARINONE [VANDF]
    • [4-(3,4-Dihydro-quinolin-6-yl)-piperazin-1-yl]-(3,4-dimethoxy-phenyl)-methanone
    • OPC-8212; Piteranometozine; Arkin
    • 5COW40EV8M
    • 6-[4-(3,4-Dimethoxy-benzoyl)-piperazin-1-yl]-3,4-dihydro-1H-quinolin-2-one(OPC-8212)
    • EX-A718
    • CS-5387
    • FT-0630896
    • ZVNYJIZDIRKMBF-UHFFFAOYSA-N
    • NS00069189
    • 81840-15-5
    • 6-[4-(3,4-dimethoxybenzoyl)-1-piperazinyl]-3,4-dihydrocarbostyril
    • CHEMBL17423
    • DTXSID80231411
    • Vesnarinone [USAN:INN:JAN]
    • VESNARINONE [WHO-DD]
    • D01690
    • 1-(1,2,3,4-Tetrahydro-2-oxo-6-quinolyl)-4-veratroylpiperazine
    • BCP15943
    • Vesnarinona
    • Arkin (TN)
    • VESNARINONE [INN]
    • 3,4-Dihydro-6-(4-(3,4-dimethoxybenzoyl)-1-piperazinyl)-2(1H)-quinolinone
    • 6-[4-(3,4-Dimethoxy-benzoyl)-piperazin-1-yl]-3,4-dihydro-1H-quinolin-2-one
    • Arkin Z (TN)
    • AKOS027475338
    • DB12082
    • 6-(4-(3,4-Dimethoxybenzoyl)-1-piperazinyl)-3,4-dihydro-2(1H)-quinolone
    • J-690354
    • 6-[4-(3,4-Dimethoxybenzoyl)-1-piperazinyl]-3,4-dihydro-2(1H)-quinolinone (ACI)
    • Piperazine, 1-(3,4-dimethoxybenzoyl)-4-(1,2,3,4-tetrahydro-2-oxo-6-quinolinyl)- (9CI)
    • BRD-K13414800-001-01-3
    • Vesnarinone(OPC8212)?
    • GLXC-03078
    • DB-056556
    • Inchi: 1S/C22H25N3O4/c1-28-19-7-3-16(14-20(19)29-2)22(27)25-11-9-24(10-12-25)17-5-6-18-15(13-17)4-8-21(26)23-18/h3,5-7,13-14H,4,8-12H2,1-2H3,(H,23,26)
    • Chave InChI: ZVNYJIZDIRKMBF-UHFFFAOYSA-N
    • SMILES: O=C(N1CCN(C2C=C3C(NC(CC3)=O)=CC=2)CC1)C1C=C(OC)C(OC)=CC=1

Propriedades Computadas

  • Massa Exacta: 395.18500
  • Massa monoisotópica: 395.18450629g/mol
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 1
  • Contagem de aceitadores de ligações de hidrogénio: 7
  • Contagem de Átomos Pesados: 29
  • Contagem de Ligações Rotativas: 5
  • Complexidade: 593
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • Superfície polar topológica: 71.1Ų
  • Carga de Superfície: 0
  • Contagem de Tautomeros: 3
  • XLogP3: 2.1

Propriedades Experimentais

  • Cor/Forma: Colorless granular crystals were obtained from ethanol chloroform
  • Densidade: 1.246±0.06 g/cm3 (20 ºC 760 Torr),
  • Ponto de Fusão: 238.1-239.8 ºC
  • Ponto de ebulição: 678.3°C at 760 mmHg
  • Índice de Refracção: 1.6500 (estimate)
  • Solubilidade: Slightly soluble (4.3 g/l) (25 º C),
  • PSA: 71.11000
  • LogP: 2.69180
  • pka: 2.86(at 25℃)

Vesnarinone Informações de segurança

  • Palavra de Sinal:Warning
  • Declaração de perigo: H302-H315-H319-H335
  • Declaração de Advertência: P261-P305+P351+P338
  • Condição de armazenamento:Powder -20°C 3 years   4°C 2 years In solvent -80°C 6 months   -20°C 1 month

Vesnarinone Preçomais >>

Empresa No. Nome do Produto Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
ChemScence
CS-5387-100mg
Vesnarinone
81840-15-5 98.07%
100mg
$750.0 2022-04-26
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajce48462-50mg
Vesnarinone (OPC-8212)
81840-15-5 98%
50mg
¥13374.00 2023-09-08
ChemScence
CS-5387-10mg
Vesnarinone
81840-15-5 98.07%
10mg
$150.0 2022-04-26
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T3465-100 mg
Vesnarinone
81840-15-5 96.69%
100MG
¥12635.00 2022-04-26
DC Chemicals
DC9847-1 g
Vesnarinone(OPC8212)
81840-15-5 >98%
1g
$1700.0 2022-02-28
DC Chemicals
DC9847-100 mg
Vesnarinone(OPC8212)
81840-15-5 >98%
100mg
$450.0 2022-02-28
DC Chemicals
DC9847-250 mg
Vesnarinone(OPC8212)
81840-15-5 >98%
250mg
$850.0 2022-02-28
Chemenu
CM146256-100mg
6-(4-(3,4-dimethoxybenzoyl)piperazin-1-yl)-3,4-dihydroquinolin-2(1H)-one
81840-15-5 98%
100mg
$1374 2022-12-29
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T3465-10 mg
Vesnarinone
81840-15-5 96.69%
10mg
¥2735.00 2022-04-26
MedChemExpress
HY-15297-100mg
Vesnarinone
81840-15-5 98.58%
100mg
¥7500 2024-04-17

Vesnarinone Método de produção

Synthetic Routes 1

Condições de reacção
1.1 Reagents: Pyrrolidine Catalysts: p-Toluenesulfonic acid Solvents: Toluene ;  4 h, reflux; reflux → rt
1.2 Solvents: 1,4-Dioxane ;  12 h, reflux; reflux → rt
1.3 Catalysts: Indium trichloride Solvents: Methanol ,  Water ;  1 h, reflux
2.1 Reagents: Dabco Catalysts: Acetic acid ,  (OC-6-42)-Bis[[2,3-butanedione 2,3-di(oximato-κN)](1-)]chloro(N,N-dimethyl-4-pyr… ,  Iridium(1+), [4,4′-bis(1,1-dimethylethyl)-2,2′-bipyridine-κN1,κN1′]bis[2-(2-pyri… Solvents: Acetonitrile ;  24 h, rt
Referência
A photochemical dehydrogenative strategy for aniline synthesis
U. Dighe, Shashikant ; et al, Nature (London, 2020, 584(7819), 75-81

Synthetic Routes 2

Condições de reacção
Referência
Carbostyril derivatives used as cardiotonic agents and medicines containing them
, Belgium, , ,

Synthetic Routes 3

Condições de reacção
1.1 Solvents: Acetone ;  0.5 h, 0 - 5 °C; 2 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  10 min
2.1 Reagents: Tin tetrachloride ;  4 h, rt → 160 °C
2.2 Reagents: Water ;  cooled
3.1 Reagents: Sulfuric acid ,  Nitric acid Solvents: Water ;  < 10 °C; 3 h, rt
4.1 Reagents: Hydrochloric acid ,  Stannous chloride Solvents: Water ;  55 - 60 °C; 4 h
4.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 12, cooled
5.1 Reagents: Sodium carbonate Solvents: Ethanol ;  8 h, reflux; 8 h, reflux
6.1 Reagents: Triethylamine Solvents: Dichloromethane ;  0 - 5 °C; 4 h, rt
Referência
Synthesis of vesnarinone
Zhang, Mengdi; et al, Jingxi Huagong Zhongjianti, 2011, 41(1), 39-41

Synthetic Routes 4

Condições de reacção
1.1 Catalysts: Potassium carbonate Solvents: Ethanol ,  Water
Referência
Synthesis of vesnarinone via active esters
, China, , ,

Synthetic Routes 5

Condições de reacção
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  16 h, 10 bar, 70 °C
2.1 Reagents: Potassium carbonate Catalysts: Potassium tetrachloropalladate (supported on ZIF-8) ,  Bis[2-(diphenylphosphino)phenyl] ether Solvents: 1,4-Dioxane ;  18 h, 10 bar, 120 °C
Referência
Concise Synthesis of Vesnarinone and Its Analogues by Using Pd-Catalyzed C-N Bond-Forming Reactions
See, Yi Yang; et al, European Journal of Organic Chemistry, 2014, 2014(33), 7405-7412

Synthetic Routes 6

Condições de reacção
Referência
Carbostyril derivatives used as cardiotonic agents and medicines containing them
, Belgium, , ,

Synthetic Routes 7

Condições de reacção
Referência
Carbostyril derivatives used as cardiotonic agents and medicines containing them
, Belgium, , ,

Synthetic Routes 8

Condições de reacção
1.1 Reagents: Sodium carbonate Solvents: Ethanol ;  8 h, reflux; 8 h, reflux
2.1 Reagents: Triethylamine Solvents: Dichloromethane ;  0 - 5 °C; 4 h, rt
Referência
Synthesis of vesnarinone
Zhang, Mengdi; et al, Jingxi Huagong Zhongjianti, 2011, 41(1), 39-41

Synthetic Routes 9

Condições de reacção
Referência
Carbostyril derivatives used as cardiotonic agents and medicines containing them
, Belgium, , ,

Synthetic Routes 10

Condições de reacção
1.1 Reagents: Potassium carbonate ,  Lithium bis(trimethylsilyl)amide Catalysts: Tris(dibenzylideneacetone)dipalladium ,  2′-(Dicyclohexylphosphino)-N,N-dimethyl[1,1′-biphenyl]-2-amine Solvents: Toluene ,  Tetrahydrofuran ;  6 bar, rt → 65 °C; 24 h, 65 °C; 65 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  5 min, rt
1.3 Reagents: Sodium bicarbonate Solvents: Water ;  basified, rt
2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  16 h, 10 bar, 70 °C
3.1 Reagents: Potassium carbonate Catalysts: Potassium tetrachloropalladate (supported on ZIF-8) ,  Bis[2-(diphenylphosphino)phenyl] ether Solvents: 1,4-Dioxane ;  18 h, 10 bar, 120 °C
Referência
Concise Synthesis of Vesnarinone and Its Analogues by Using Pd-Catalyzed C-N Bond-Forming Reactions
See, Yi Yang; et al, European Journal of Organic Chemistry, 2014, 2014(33), 7405-7412

Synthetic Routes 11

Condições de reacção
Referência
Carbostyril derivatives used as cardiotonic agents and medicines containing them
, Belgium, , ,

Synthetic Routes 12

Condições de reacção
1.1 Reagents: Potassium carbonate Catalysts: Potassium tetrachloropalladate (supported on ZIF-8) ,  Bis[2-(diphenylphosphino)phenyl] ether Solvents: 1,4-Dioxane ;  18 h, 10 bar, 120 °C
Referência
Concise Synthesis of Vesnarinone and Its Analogues by Using Pd-Catalyzed C-N Bond-Forming Reactions
See, Yi Yang; et al, European Journal of Organic Chemistry, 2014, 2014(33), 7405-7412

Synthetic Routes 13

Condições de reacção
Referência
Carbostyril derivatives used as cardiotonic agents and medicines containing them
, Belgium, , ,

Synthetic Routes 14

Condições de reacção
1.1 Reagents: Hydrochloric acid ,  Stannous chloride Solvents: Water ;  55 - 60 °C; 4 h
1.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 12, cooled
2.1 Reagents: Sodium carbonate Solvents: Ethanol ;  8 h, reflux; 8 h, reflux
3.1 Reagents: Triethylamine Solvents: Dichloromethane ;  0 - 5 °C; 4 h, rt
Referência
Synthesis of vesnarinone
Zhang, Mengdi; et al, Jingxi Huagong Zhongjianti, 2011, 41(1), 39-41

Synthetic Routes 15

Condições de reacção
Referência
Carbostyril derivatives used as cardiotonic agents and medicines containing them
, Belgium, , ,

Synthetic Routes 16

Condições de reacção
1.1 Reagents: Sulfuric acid ,  Nitric acid Solvents: Water ;  < 10 °C; 3 h, rt
2.1 Reagents: Hydrochloric acid ,  Stannous chloride Solvents: Water ;  55 - 60 °C; 4 h
2.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 12, cooled
3.1 Reagents: Sodium carbonate Solvents: Ethanol ;  8 h, reflux; 8 h, reflux
4.1 Reagents: Triethylamine Solvents: Dichloromethane ;  0 - 5 °C; 4 h, rt
Referência
Synthesis of vesnarinone
Zhang, Mengdi; et al, Jingxi Huagong Zhongjianti, 2011, 41(1), 39-41

Synthetic Routes 17

Condições de reacção
1.1 Reagents: Tin tetrachloride ;  4 h, rt → 160 °C
1.2 Reagents: Water ;  cooled
2.1 Reagents: Sulfuric acid ,  Nitric acid Solvents: Water ;  < 10 °C; 3 h, rt
3.1 Reagents: Hydrochloric acid ,  Stannous chloride Solvents: Water ;  55 - 60 °C; 4 h
3.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 12, cooled
4.1 Reagents: Sodium carbonate Solvents: Ethanol ;  8 h, reflux; 8 h, reflux
5.1 Reagents: Triethylamine Solvents: Dichloromethane ;  0 - 5 °C; 4 h, rt
Referência
Synthesis of vesnarinone
Zhang, Mengdi; et al, Jingxi Huagong Zhongjianti, 2011, 41(1), 39-41

Synthetic Routes 18

Condições de reacção
1.1 Reagents: Dabco Catalysts: Acetic acid ,  (OC-6-42)-Bis[[2,3-butanedione 2,3-di(oximato-κN)](1-)]chloro(N,N-dimethyl-4-pyr… ,  Iridium(1+), [4,4′-bis(1,1-dimethylethyl)-2,2′-bipyridine-κN1,κN1′]bis[2-(2-pyri… Solvents: Acetonitrile ;  24 h, rt
Referência
A photochemical dehydrogenative strategy for aniline synthesis
U. Dighe, Shashikant ; et al, Nature (London, 2020, 584(7819), 75-81

Synthetic Routes 19

Condições de reacção
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  0 - 5 °C; 4 h, rt
Referência
Synthesis of vesnarinone
Zhang, Mengdi; et al, Jingxi Huagong Zhongjianti, 2011, 41(1), 39-41

Vesnarinone Raw materials

Vesnarinone Preparation Products

Vesnarinone Literatura Relacionada

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